molecular formula C20H15N3O3S B11294691 N-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}thiophene-2-carboxamide

N-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}thiophene-2-carboxamide

Cat. No.: B11294691
M. Wt: 377.4 g/mol
InChI Key: VGOQGNYIMAUPBB-UHFFFAOYSA-N
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Description

N-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}thiophene-2-carboxamide: is a heterocyclic compound with a fascinating structure. It belongs to the thiophene class of compounds, which have garnered significant interest in medicinal chemistry and material science . Thiophene, a five-membered heteroaromatic ring containing a sulfur atom, serves as an essential building block for drug discovery and combinatorial library synthesis.

Preparation Methods

Synthetic Routes:: The synthesis of N-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}thiophene-2-carboxamide involves several steps. While I don’t have specific synthetic details for this compound, I can provide a general outline:

    Oxadiazole Formation: Start by synthesizing the 1,2,4-oxadiazole ring using appropriate reagents and conditions.

    Thiophene Carboxamide Formation: Introduce the thiophene moiety by reacting the oxadiazole with an appropriate amine (e.g., 4-aminophenylthiophene) and a carboxylic acid (e.g., thiophene-2-carboxylic acid).

    Substitution and Protection: Protect functional groups as needed during the synthetic steps.

    Final Deprotection and Purification: Remove protecting groups and purify the compound.

Industrial Production:: Industrial-scale production methods may involve modifications of the synthetic routes, optimization for yield, and efficient purification processes.

Chemical Reactions Analysis

N-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}thiophene-2-carboxamide: can participate in various chemical reactions:

    Oxidation: Oxidative transformations of the thiophene ring.

    Reduction: Reduction of functional groups (e.g., carbonyl reduction).

    Substitution: Substitution reactions at the phenyl and thiophene positions.

    Common Reagents: Reagents like strong acids, bases, and metal catalysts.

    Major Products: Products may include derivatives with modified functional groups or side chains.

Scientific Research Applications

This compound finds applications across disciplines:

    Medicinal Chemistry: Potential as an anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, and anti-cancer agent.

    Material Science: Used in organic electronics, sensors, and optoelectronic devices.

Mechanism of Action

The precise mechanism of action remains an active area of research. It likely involves interactions with specific molecular targets or pathways, influencing cellular processes.

Comparison with Similar Compounds

While I don’t have a direct list of similar compounds, it’s essential to compare N-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}thiophene-2-carboxamide with related structures. Its uniqueness lies in its combination of the oxadiazole and thiophene moieties.

Properties

Molecular Formula

C20H15N3O3S

Molecular Weight

377.4 g/mol

IUPAC Name

N-[4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl]thiophene-2-carboxamide

InChI

InChI=1S/C20H15N3O3S/c1-25-16-10-6-13(7-11-16)18-22-20(26-23-18)14-4-8-15(9-5-14)21-19(24)17-3-2-12-27-17/h2-12H,1H3,(H,21,24)

InChI Key

VGOQGNYIMAUPBB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=C(C=C3)NC(=O)C4=CC=CS4

Origin of Product

United States

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